2-Amino-3-bromo-6-chlorobenzoic acid is an organic compound with the molecular formula CHBrClNO. It is classified as a derivative of benzoic acid, characterized by the presence of amino, bromo, and chloro substituents on the benzene ring. This compound is notable for its potential applications in various fields, including organic synthesis and biological research.
This compound can be synthesized through several methods involving the bromination and chlorination of benzoic acid derivatives. The source of raw materials typically includes commercially available benzoic acid derivatives, which are further processed to yield 2-amino-3-bromo-6-chlorobenzoic acid .
2-Amino-3-bromo-6-chlorobenzoic acid falls under the category of aromatic carboxylic acids, specifically as a substituted benzoic acid. Its classification can also extend to include halogenated compounds due to the presence of bromine and chlorine substituents.
The synthesis of 2-amino-3-bromo-6-chlorobenzoic acid generally involves multi-step reactions:
Each synthetic step requires specific reaction conditions, including temperature control, solvent choice, and reaction time. For instance, bromination may require low temperatures to minimize side reactions, while amination often necessitates the use of catalysts or specific reagents to achieve high yields.
The molecular structure of 2-amino-3-bromo-6-chlorobenzoic acid features a benzene ring substituted with three functional groups: an amino group (-NH), a bromo group (-Br), and a chloro group (-Cl). The structural formula can be represented as follows:
The compound's data indicates its potential reactivity due to the presence of various functional groups that can participate in chemical reactions.
2-Amino-3-bromo-6-chlorobenzoic acid can engage in several types of chemical reactions:
Common reagents used in these reactions include sodium hydroxide for substitution reactions and potassium permanganate for oxidation processes. The specific conditions (temperature, solvent) will vary based on the desired reaction pathway.
The mechanism of action for 2-amino-3-bromo-6-chlorobenzoic acid largely depends on its application within biological systems. In enzymatic interactions, this compound may modulate enzyme activity by binding to active sites or altering conformational states through its substituents. The presence of amino and halogen groups allows for specific interactions with biological macromolecules .
Property | Value |
---|---|
Molecular Formula | CHBrClNO |
Molecular Weight | 250.48 g/mol |
Solubility | Soluble in polar solvents like water and methanol |
Stability | Stable under normal conditions; sensitive to light |
These properties suggest that while it is stable under standard conditions, care should be taken regarding exposure to light and moisture.
2-Amino-3-bromo-6-chlorobenzoic acid has several applications in scientific research:
2-Amino-3-bromo-6-chlorobenzoic acid is a trisubstituted benzoic acid derivative with systematic IUPAC name 2-amino-3-bromo-6-chlorobenzoic acid. Its molecular formula is C₇H₅BrClNO₂, yielding a molecular weight of 250.48 g/mol [6]. The structure positions an amino group (–NH₂) ortho to the carboxylic acid (–COOH), with bromine and chlorine atoms at the meta and para positions relative to the acid group, respectively. This arrangement creates significant electronic effects: the electron-donating amino group and electron-withdrawing halogens influence acidity (predicted pKa ~4.57) and reactivity [5]. Key identifiers include:
Table 1: Nomenclature and Identifiers
Identifier Type | Value |
---|---|
CAS Registry Number | 1340518-19-5 |
MDL Number | MFCD17247177 |
Molecular Formula | C₇H₅BrClNO₂ |
Exact Mass | 248.9192 g/mol |
SMILES | NC1=C(Br)C(=CC(Cl)=C1)C(=O)O |
The compound’s crystallinity and high density (1.9 g/cm³) arise from intramolecular hydrogen bonding (N–H⋯O) and halogen interactions [6].
Though its first synthesis remains undocumented in public literature, this compound emerged from systematic halogenation studies of anthranilic acid derivatives in the late 20th century. Research accelerated with the adoption of modern catalytic methods (e.g., copper-assisted coupling), enabling precise bromine/chlorine incorporation [4]. Its CAS registration (1340518-19-5) coincided with pharmaceutical interest in halogenated anilines as intermediates [6]. Unlike simpler analogues (e.g., 2-amino-5-chlorobenzoic acid, CAS 635-21-2), the specific 3-bromo-6-chloro substitution pattern required advanced regioselective techniques [5] [8].
This benzoic acid derivative is pivotal in synthesizing complex molecules. Its –COOH group enables peptide coupling or decarboxylation, while the ortho–NH₂ directs electrophilic substitution, facilitating heterocycle formation (e.g., benzoxazoles) [4]. In drug discovery, it serves as a building block for non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac derivatives, where halogenated anilines enhance bioactivity [4] [8]. The bromine atom also allows further functionalization via cross-coupling (e.g., Suzuki reactions), making it a versatile intermediate in medicinal chemistry [6] [8].
CAS No.: 7196-09-0
CAS No.: 541-25-3
CAS No.: 574-77-6
CAS No.: 21416-14-8
CAS No.:
CAS No.: